4-Pyridinecarboxylic acid, 2-iodo-, hydrazide
Overview
Description
4-Pyridinecarboxylic acid, 2-iodo-, hydrazide is a derivative of isonicotinic acid hydrazide, which is known for its significant role in the treatment of tuberculosis This compound is characterized by the presence of an iodine atom at the second position of the isonicotinic acid hydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodoisonicotinic acid hydrazide typically involves the iodination of isonicotinic acid hydrazide. One common method includes the reaction of isonicotinic acid hydrazide with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods: Industrial production of 2-iodoisonicotinic acid hydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinecarboxylic acid, 2-iodo-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isonicotinic acid derivatives, while reduction can produce hydrazine compounds .
Scientific Research Applications
4-Pyridinecarboxylic acid, 2-iodo-, hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a radiotracer for tuberculosis diagnosis and treatment.
Mechanism of Action
The mechanism of action of 2-iodoisonicotinic acid hydrazide involves its interaction with specific molecular targets. As a derivative of isonicotinic acid hydrazide, it is believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacterial cells. The iodine atom may enhance its binding affinity and specificity towards the target enzymes .
Comparison with Similar Compounds
Isonicotinic Acid Hydrazide: The parent compound, known for its use in tuberculosis treatment.
Nicotinic Acid Hydrazide: An isomer with similar biological activities but different structural properties.
Picolinic Acid Hydrazide: Another isomer with distinct chemical and biological characteristics.
Uniqueness: Its ability to act as a radiotracer and its improved binding affinity make it a valuable compound for scientific research .
Properties
IUPAC Name |
2-iodopyridine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGFSOJYQCZOQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183509 | |
Record name | 2-Iodoisonicotinic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29247-87-8 | |
Record name | 2-Iodoisonicotinic acid hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029247878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodoisonicotinic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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